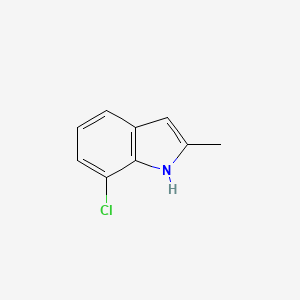

7-chloro-2-methyl-1H-indole

Description

BenchChem offers high-quality 7-chloro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJQQOHTYWFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473453 | |

| Record name | 7-chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623177-14-0 | |

| Record name | 7-chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-2-methyl-1H-indole: Chemical Properties, Structure, and Synthetic Insights for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 7-chloro-2-methyl-1H-indole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, and synthetic pathways, offering field-proven insights for researchers and scientists.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 7-chloro-2-methyl-1H-indole, incorporates a chloro group at the 7-position and a methyl group at the 2-position, modifications that can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.

Molecular Structure and Chemical Properties

7-chloro-2-methyl-1H-indole possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The chlorine atom at position 7 and the methyl group at position 2 are key determinants of its reactivity and potential biological interactions.

Table 1: Core Chemical and Physical Properties of 7-chloro-2-methyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | PubChem[3] |

| Molecular Weight | 165.62 g/mol | PubChem[3] |

| IUPAC Name | 7-chloro-2-methyl-1H-indole | PubChem[3] |

| SMILES | CC1=CC2=C(N1)C(=CC=C2)Cl | PubChem[3] |

| InChI | InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | PubChem[3] |

| Predicted XLogP3 | 3.1 | PubChem[3] |

| Physical Form | Solid (predicted) | Sigma-Aldrich |

Spectroscopic Characterization

The structural elucidation of 7-chloro-2-methyl-1H-indole relies on a combination of spectroscopic techniques. Below are the expected key features in its NMR and IR spectra, based on data from similar indole derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.6 ppm). The N-H proton will likely be a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons at the 2-position will present as a sharp singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift. The C2 carbon, attached to the methyl group, will be found further downfield due to the influence of the nitrogen atom. The methyl carbon will appear as a signal in the upfield region (around δ 15-20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-chloro-2-methyl-1H-indole

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 | ~138 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~122 |

| C7 | ~115 (C-Cl) |

| C7a | ~135 |

| CH₃ | ~14 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 7-chloro-2-methyl-1H-indole will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for 7-chloro-2-methyl-1H-indole

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3300 | Medium, sharp |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Synthesis of 7-chloro-2-methyl-1H-indole: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

For the synthesis of 7-chloro-2-methyl-1H-indole, the logical starting materials would be (3-chlorophenyl)hydrazine and acetone.

Caption: Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis

The following is a generalized, self-validating protocol for the synthesis of 7-chloro-2-methyl-1H-indole. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

-

Hydrazone Formation (in situ):

-

To a solution of (3-chlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of acetone.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Add a suitable acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, to the reaction mixture.[6] The choice of catalyst can significantly impact the reaction yield and purity.

-

Heat the reaction mixture to reflux for several hours. The optimal reaction time should be determined by TLC monitoring until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-chloro-2-methyl-1H-indole.

-

Chemical Reactivity

The reactivity of 7-chloro-2-methyl-1H-indole is governed by the electron-rich nature of the indole ring, the directing effects of the chloro and methyl substituents, and the acidity of the N-H proton.

Caption: Key Reaction Pathways for 7-chloro-2-methyl-1H-indole.

Electrophilic Substitution

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive site. The presence of the electron-donating methyl group at C2 further activates the ring towards electrophilic substitution. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

N-Alkylation and N-Acylation

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, such as sodium hydride, to form the corresponding indolyl anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This functionalization is a common strategy in medicinal chemistry to introduce diverse side chains and modulate the compound's properties.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 7-chloro-2-methyl-1H-indole are not extensively reported in publicly available literature, the broader class of substituted indoles has shown immense therapeutic potential. The introduction of a chloro substituent can enhance membrane permeability and metabolic stability, while the methyl group can influence binding affinity to target proteins.

Derivatives of chloro- and methyl-substituted indoles have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7]

-

Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel indole derivatives continue to be explored for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[7][8]

-

Antimicrobial and Antiviral Agents: The structural versatility of indoles has led to the discovery of compounds with activity against a range of microbial and viral pathogens.[1]

The synthesis of various derivatives from 7-chloro-2-methyl-1H-indole is a promising avenue for the discovery of new therapeutic agents. For instance, a patent for indole derivatives mentions 7-chloro-substituted indoles as part of their claimed compounds for potential therapeutic use.[9] Another patent describes the synthesis of 7-chloro-α-methyltryptamine derivatives, highlighting the utility of the 7-chloroindole core.[10]

Conclusion

7-chloro-2-methyl-1H-indole is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis via the well-established Fischer indole reaction is feasible and provides a platform for further chemical modifications. Understanding its chemical properties, spectroscopic signature, and reactivity is crucial for the rational design and synthesis of novel indole-based therapeutic agents. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising scaffold in their drug development endeavors.

References

Sources

- 1. 7-Chloro-2-methyl-1-(3-(methylsulphanyl)propyl)-1H-indole | C13H16ClNS | CID 11482194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole synthesis [organic-chemistry.org]

- 3. PubChemLite - 7-chloro-2-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7763732B2 - Indole derivatives - Google Patents [patents.google.com]

- 10. US3282959A - 7-chloro-alpha-methyltryptamine derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 7-chloro-2-methyl-1H-indole from Substituted Anilines

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthetic routes to a key substituted indole, 7-chloro-2-methyl-1H-indole, starting from readily available substituted anilines. We will dissect the venerable Fischer indole synthesis as the primary synthetic strategy, offering a granular, step-by-step protocol and a thorough examination of its mechanism. Furthermore, this guide will evaluate alternative synthetic methodologies, including the Bartoli, Bischler-Möhlau, and Nenitzescu indole syntheses, providing a comparative analysis to empower researchers in selecting the optimal route for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of indole synthesis.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry research. The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's pharmacological profile. In this context, 7-chloro-2-methyl-1H-indole serves as a valuable building block for more complex molecular architectures, with potential applications in the development of novel therapeutic agents.[4] This guide will provide a detailed roadmap for its synthesis from substituted anilines, emphasizing practical considerations and mechanistic understanding.

The Fischer Indole Synthesis: A Classic and Versatile Approach

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8] For the synthesis of 7-chloro-2-methyl-1H-indole, the key precursors are (2-chloro-6-methylphenyl)hydrazine and acetone.

Retrosynthetic Analysis and Starting Material Selection

A logical starting point for the synthesis of the required (2-chloro-6-methylphenyl)hydrazine is a correspondingly substituted aniline. A plausible and commercially available precursor is 2,3-dichloroaniline.[9] The synthetic strategy involves the transformation of 2,3-dichloroaniline into 2-chloro-6-methylaniline, followed by its conversion to the necessary hydrazine intermediate.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-chloro-2-methyl-1H-indole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (2-chloro-6-methylphenyl)hydrazine

The synthesis of the hydrazine intermediate is a two-step process starting from a suitable aniline, such as 4-chloro-2-methylaniline.[10]

-

Diazotization: Dissolve the substituted aniline (e.g., 4-chloro-2-methylaniline) in aqueous HCl (6 M) and cool the solution to -5 °C in an ice-salt bath.[10][11] Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 0 °C.[10][11] Stir the resulting diazonium salt solution for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.[10] Slowly add the cold diazonium salt solution to the SnCl2 solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional hour. The phenylhydrazine hydrochloride will precipitate.[10]

-

Isolation: Filter the precipitate, wash with a small amount of cold HCl solution, and dry under vacuum.[10] The free hydrazine base can be liberated by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent like benzene.[11]

Step 2: Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole

-

Hydrazone Formation: The prepared (2-chloro-6-methylphenyl)hydrazine (or its hydrochloride salt) is condensed with an excess of acetone. This reaction can often be carried out in a suitable solvent like ethanol or acetic acid.[3]

-

Cyclization: The hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, and Lewis acids such as zinc chloride or boron trifluoride.[5][8] The reaction mixture is typically heated to drive the cyclization and elimination of ammonia.[7] Solvent-free conditions using an acid catalyst have also been reported to be effective.[12]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Mechanistic Deep Dive

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process.[13]

Caption: Key steps in the Fischer indole synthesis mechanism.

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the ketone to form a hydrazone.[3]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[3]

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a diimine intermediate.[5]

-

Cyclization and Aromatization: The diimine intermediate then undergoes cyclization to form a cyclic aminal, which subsequently eliminates a molecule of ammonia to yield the aromatic indole ring.[3][5]

Alternative Synthetic Strategies

While the Fischer indole synthesis is a robust method, other named reactions offer alternative pathways to substituted indoles, each with its own advantages and limitations.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles.[14] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[15][16]

-

Key Features:

-

Starting Materials: An ortho-substituted nitroarene (e.g., 2-chloro-6-methylnitrobenzene) and a vinyl Grignard reagent.

-

Advantages: Provides direct access to 7-substituted indoles, often with good yields. The steric bulk of the ortho substituent can enhance the reaction efficiency.[14]

-

Mechanism: The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization.[16][17]

-

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[18][19]

-

Key Features:

-

Starting Materials: An α-bromo-acetophenone derivative and an excess of the desired aniline.

-

Limitations: This method often requires harsh reaction conditions and can result in low yields and poor regioselectivity.[18] However, recent modifications using microwave irradiation or catalysts like lithium bromide have shown promise in improving the reaction's efficiency.[20][21]

-

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a method for producing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[22][23]

-

Key Features:

-

Starting Materials: A benzoquinone and an enamine.

-

Relevance: While not directly applicable to the synthesis of 7-chloro-2-methyl-1H-indole, it is a valuable method for accessing a different class of substituted indoles and is included here for completeness. The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination.[22]

-

Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Materials | Key Advantages | Potential Limitations |

| Fischer Indole Synthesis | Substituted arylhydrazine, Aldehyde/Ketone | Versatile, well-established, wide substrate scope.[5][6] | Can require harsh acidic conditions.[7] |

| Bartoli Indole Synthesis | Ortho-substituted nitroarene, Vinyl Grignard reagent | Excellent for 7-substituted indoles, often good yields.[14][16] | Requires preparation of Grignard reagents. |

| Bischler-Möhlau Indole Synthesis | α-halo/hydroxy-ketone, Aniline | One-pot reaction. | Often harsh conditions, low yields, and poor regioselectivity.[18] |

| Nenitzescu Indole Synthesis | Benzoquinone, Enamine | Specific for 5-hydroxyindoles.[22] | Limited to the synthesis of 5-hydroxyindole derivatives. |

Characterization of 7-chloro-2-methyl-1H-indole

The final product, 7-chloro-2-methyl-1H-indole, can be characterized using standard analytical techniques.

-

Molecular Formula: C9H8ClN[24]

-

Molecular Weight: 165.62 g/mol

-

Appearance: Typically a solid at room temperature.

-

Spectroscopic Analysis:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons, the N-H proton, and the methyl group.

-

¹³C NMR: Will display the corresponding signals for the carbon atoms in the indole ring and the methyl group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 165, with an isotopic pattern characteristic of a monochlorinated compound.

-

Conclusion

The synthesis of 7-chloro-2-methyl-1H-indole from substituted anilines is a feasible and important transformation for the generation of valuable building blocks in drug discovery. The Fischer indole synthesis stands out as a primary and highly adaptable method, with a well-understood mechanism and a broad range of potential reaction conditions. For the specific synthesis of this 7-substituted indole, the Bartoli indole synthesis presents a compelling and direct alternative. A thorough understanding of these synthetic strategies, their underlying mechanisms, and their respective advantages and disadvantages, as outlined in this guide, is crucial for any researcher working in the field of heterocyclic chemistry.

References

-

Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available from: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available from: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available from: [Link]

-

Wikipedia. Bartoli indole synthesis. Wikipedia. Available from: [Link]

-

ACS Publications. Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]

-

CSIRO Publishing. An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. CSIRO Publishing. Available from: [Link]

-

Wikipedia. Nenitzescu indole synthesis. Wikipedia. Available from: [Link]

-

Wiley Online Library. Bischler-Möhlau Indole Synthesis. Wiley Online Library. Available from: [Link]

-

ResearchGate. Bartoli Indole Synthesis | Request PDF. ResearchGate. Available from: [Link]

-

chemeurope.com. Bischler-Möhlau indole synthesis. chemeurope.com. Available from: [Link]

-

Grokipedia. Fischer indole synthesis. Grokipedia. Available from: [Link]

-

Name-Reaction.com. Bartoli indole synthesis. Name-Reaction.com. Available from: [Link]

-

SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace. Available from: [Link]

-

Cambridge University Press. Nenitzescu Indole Synthesis. Cambridge University Press. Available from: [Link]

-

Online Organic Chemistry Tutor. Bartoli Indole Synthesis. Online Organic Chemistry Tutor. Available from: [Link]

- Google Patents. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline. Google Patents.

-

SciSpace. Fischer indole synthesis in the absence of a solvent. SciSpace. Available from: [Link]

-

ResearchGate. Nenitzescu indole synthesis | Request PDF. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

Named Reactions. Nenitzescu Indole Synthesis. Named Reactions. Available from: [Link]

-

REVISTA DE CHIMIE. 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available from: [Link]

-

PubChemLite. 7-chloro-2-methyl-1h-indole (C9H8ClN). PubChemLite. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

- Google Patents. CN101143837A - Preparation method for p-methylphenylhydrazine. Google Patents.

-

PMC - PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]

-

Organic Syntheses Procedure. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. ResearchGate. Available from: [Link]

- Google Patents. CN101143838A - Preparation method for 2-chlorophenylhydrazine. Google Patents.

-

PubChem. 7-chloro-1H-indole | C8H6ClN | CID 104644. PubChem. Available from: [Link]

-

SpectraBase. (R)-7-CHLORO-2-METHYL-HEPTANAL. SpectraBase. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. Available from: [Link]

- Google Patents. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine. Google Patents.

-

PubChem. 7-Chloro-2-methyl-1-(3-(methylsulphanyl)propyl)-1H-indole. PubChem. Available from: [Link]

-

SpectraBase. Methyl 5-chloro-1H-indole-2-carboxylate. SpectraBase. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. CAS-608-27-5, 2,3-Dichloroaniline for Synthesis Manufacturers, Suppliers & Exporters in India | 066925 [cdhfinechemical.com]

- 10. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. name-reaction.com [name-reaction.com]

- 18. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 20. connectsci.au [connectsci.au]

- 21. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 22. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 23. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. PubChemLite - 7-chloro-2-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the Fischer indole synthesis, a foundational reaction in heterocyclic chemistry, specifically applied to the preparation of 7-chloro-2-methyl-1H-indole. As a powerful and versatile method, the Fischer synthesis has been a mainstay for constructing the indole nucleus since its discovery by Emil Fischer in 1883.[1][2][3][4] This guide moves beyond a simple recitation of steps to offer a deeper understanding of the mechanistic underpinnings, strategic considerations in experimental design, and detailed, field-tested protocols. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products, making mastery of its synthesis crucial for drug development.[1][5]

The Mechanistic Core: A Step-by-Step Dissection

The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][4][6] The reaction mechanism is a well-established sequence of transformations that culminates in the formation of the aromatic indole ring.

The key steps are as follows:

-

Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with acetone. This reaction forms the corresponding acetone (4-chlorophenyl)hydrazone intermediate.[2][7]

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1][7] This step is critical as it sets the stage for the key bond-forming event.

-

[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the core mechanistic step: a[2][2]-sigmatropic rearrangement.[2][4][7] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the fundamental framework of the bicyclic indole system.

-

Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminal.[2][7] Under the acidic conditions, this intermediate eliminates a molecule of ammonia, a thermodynamically favorable process that leads to the formation of the stable, aromatic indole ring.[1][2][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the original arylhydrazine is incorporated into the final indole product.[2][4]

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. Fischer_indole_synthesis [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic data analysis of 7-chloro-2-methyl-1H-indole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Analysis of 7-chloro-2-methyl-1H-indole

Abstract

7-chloro-2-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical prerequisites for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, this paper synthesizes predictive data with established principles of spectroscopic interpretation to offer field-proven insights into the causality behind experimental observations and data analysis. We will explore detailed methodologies, present data in a structured format, and explain the interpretation of the spectral features, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For 7-chloro-2-methyl-1H-indole, each spectroscopic method provides unique insights into its molecular architecture.

-

Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and their electronic surroundings.

-

Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) provides the molecular weight and offers clues about the structure through the analysis of fragmentation patterns.

The numbering of the indole ring system is standardized, and understanding this is key to assigning spectroscopic signals correctly.

Caption: Molecular structure of 7-chloro-2-methyl-1H-indole with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 7-chloro-2-methyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like N-H.[1]

-

Internal Standard : Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The electron-withdrawing chlorine atom at C7 and the electron-donating methyl group at C2 significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| NH -1 | ~8.1 | Broad Singlet (br s) | - | Labile proton, shift is solvent-dependent. Broadening due to quadrupole moment of nitrogen and potential exchange.[1] |

| H -3 | ~6.2 | Singlet (s) or Quartet (q) | ~1.0 | Appears as a singlet or a narrow quartet due to small long-range coupling with the C2-methyl protons. |

| H -4 | ~7.4 | Doublet (d) | ~7.8 | Orthon-coupled to H5. Deshielded by the adjacent C7a-N bond. |

| H -5 | ~6.9 | Triplet (t) | ~7.8 | Orthon-coupled to both H4 and H6, resulting in a triplet. |

| H -6 | ~7.1 | Doublet (d) | ~7.8 | Orthon-coupled to H5. Influenced by the para-position of the electron-withdrawing chlorine atom. |

| CH₃ -2 | ~2.4 | Singlet (s) or Doublet (d) | ~1.0 | Attached to the C2 position of the indole ring. May show a small coupling to H3. |

Predicted data is based on analysis of similar substituted indoles and general NMR principles. For instance, data for 7-bromo-3-methyl-1H-indole shows a similar pattern, confirming the relative positions of the aromatic protons.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C -2 | ~136.5 | Substituted carbon bearing the methyl group. Typically downfield in indoles. |

| C -3 | ~101.0 | Unsubstituted carbon on the pyrrole ring, generally shielded. |

| C -3a | ~129.0 | Bridgehead carbon adjacent to the pyrrole ring. |

| C -4 | ~121.5 | Aromatic CH carbon. |

| C -5 | ~120.0 | Aromatic CH carbon. |

| C -6 | ~118.5 | Aromatic CH carbon. |

| C -7 | ~116.0 | Carbon directly attached to chlorine; its shift is significantly influenced by the halogen's inductive effect. |

| C -7a | ~134.5 | Bridgehead carbon adjacent to both the nitrogen and the chloro-substituted benzene ring. |

| C H₃-2 | ~13.5 | Methyl carbon, typically found in the upfield region. |

Note: These chemical shifts are predictive and derived from foundational principles and data from analogous structures such as 5-chloro and 6-chloro-3-methyl-1H-indole.[2][3] The presence of 9 distinct signals would confirm the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : The spectrum can be acquired using a KBr pellet method or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl).

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of 7-chloro-2-methyl-1H-indole is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 | N-H Stretch | Indole N-H | Medium, Sharp |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |

| 2950-2850 | C-H Stretch | Methyl (CH₃) | Medium-Weak |

| ~1620, ~1460 | C=C Stretch | Aromatic Ring | Strong-Medium |

| ~740 | C-Cl Stretch | Aryl-Chloride | Strong |

The sharp band around 3400 cm⁻¹ is a hallmark of the N-H group in the indole ring.[4][5] The presence of aromatic C=C stretching bands confirms the benzene portion of the indole, and the C-Cl stretch is expected in the fingerprint region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method that causes fragmentation, providing structural clues.

-

Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺) : The molecular formula is C₉H₈ClN.[7] The nominal molecular weight is 165 g/mol for the ³⁵Cl isotope and 167 g/mol for the ³⁷Cl isotope. A key feature of chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio.[8][9] This is a definitive confirmation of the presence of one chlorine atom.

-

Fragmentation Analysis : Under EI conditions, the molecular ion is unstable and breaks into smaller, characteristic fragments.[10]

A primary fragmentation pathway for substituted indoles involves the formation of a stable, resonance-delocalized cation.

Caption: Proposed key fragmentation pathways for 7-chloro-2-methyl-1H-indole in EI-MS.

The loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 130.[8] Another common fragmentation is the loss of a hydrogen atom (H•) from the methyl group, followed by ring expansion to form a very stable quinolinium-like cation, also at m/z 130 after subsequent loss of chlorine.[11]

Integrated Spectroscopic Analysis Workflow

The most confident structure elucidation comes from integrating the data from all three techniques.

Caption: Integrated workflow for the structural elucidation of 7-chloro-2-methyl-1H-indole.

Conclusion

The spectroscopic analysis of 7-chloro-2-methyl-1H-indole provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen backbone and the specific substitution pattern on the indole ring. IR spectroscopy confirms the presence of key functional groups, notably the N-H moiety and the aryl-chloride bond. Finally, mass spectrometry establishes the correct molecular weight and formula, with the characteristic 3:1 isotopic cluster for the molecular ion providing unambiguous evidence for a single chlorine atom. Together, these techniques offer a robust, self-validating methodology for the complete characterization of this and similar heterocyclic compounds, which is an essential step in drug development and chemical research.

References

-

A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Photochemistry and Photobiology. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

Indole - NIST WebBook. Available at: [Link]

-

Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

-

7-chloro-2-methyl-1h-indole (C9H8ClN) - PubChemLite. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Fragmentation patterns in mass spectra - Chemguide. Available at: [Link]

-

Halogen Fragmentation in Mass Spectrometry - Scribd. Available at: [Link]

-

Mass Spectrometry: Fragmentation - UMass Lowell. Available at: [Link]

-

16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available at: [Link]

-

C-13 nmr spectrum of 2-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Indole [webbook.nist.gov]

- 6. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 7. PubChemLite - 7-chloro-2-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]

- 8. scribd.com [scribd.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity Screening of 7-Chloro-2-methyl-1H-indole Derivatives

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural versatility allows for modifications that can significantly tune its pharmacological profile. This guide focuses on a specific, yet promising subclass: 7-chloro-2-methyl-1H-indole derivatives. The introduction of a chloro group at the 7-position and a methyl group at the 2-position can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets and improving its metabolic stability. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen these derivatives for anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize the integration of in silico methods with robust in vitro assays to accelerate the discovery of novel therapeutic agents.

The 7-Chloro-2-methyl-1H-indole Scaffold: A Rationale for Investigation

The therapeutic potential of indole derivatives is well-established, with FDA-approved drugs like Indomethacin (anti-inflammatory) and Sunitinib (anticancer) showcasing the scaffold's clinical significance.[1][3] The rationale for focusing on the 7-chloro-2-methyl-1H-indole core is threefold:

-

The Indole Core: This bicyclic aromatic system mimics the structure of tryptophan, allowing it to interact with a wide array of biological targets. Its ability to form hydrogen bonds, engage in π-π stacking, and serve as a rigid anchor for various substituents makes it an ideal starting point for library synthesis.[2]

-

The 7-Chloro Substituent: Halogenation is a classic medicinal chemistry strategy. A chlorine atom at the 7-position acts as a weak electron-withdrawing group, modulating the pKa of the indole nitrogen. More importantly, it increases lipophilicity, which can enhance membrane permeability, and can form specific halogen bonds with target proteins, potentially increasing binding affinity and selectivity.

-

The 2-Methyl Substituent: The C2 position of the indole is crucial for many biological activities. A methyl group at this position can enhance binding through hydrophobic interactions and can sterically direct the orientation of other substituents, fine-tuning the molecule's fit within a target's active site.

This specific combination of substituents offers a unique chemical space ripe for exploration against various disease targets.

A Strategic Workflow for Biological Screening

A successful screening campaign is a multi-step, logical progression from broad, high-throughput methods to more specific, mechanism-of-action studies. The goal is to efficiently identify potent and selective "hits" from a library of synthesized derivatives and to gather sufficient data to prioritize them for further lead optimization.

Caption: A strategic workflow for screening chemical derivatives.

In Silico Screening: The Predictive First Pass

Before committing resources to wet-lab experiments, computational methods can provide valuable insights into the potential of the derivatives. Molecular docking is a powerful tool to predict if a compound is likely to bind to a specific protein target and to understand its potential binding mode.[4][5]

Core Technique: Molecular Docking

Causality & Rationale: This technique simulates the interaction between a small molecule (the indole derivative) and a protein with a known 3D structure. By calculating a "docking score," it estimates the binding affinity. This allows for the rapid, virtual screening of an entire library of derivatives against a panel of relevant targets, helping to prioritize which compounds to synthesize and test first.[6][7]

Common Protein Targets for Indole Derivatives:

-

Anticancer: Tubulin, Bcl-2 family proteins, Epidermal Growth Factor Receptor (EGFR), Kinases.[4][5][8]

-

Antimicrobial: Penicillin-Binding Proteins (PBPs), DNA gyrase.[6]

-

Anti-inflammatory: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[7][9]

Experimental Protocol: Molecular Docking Workflow

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ligands, and any co-factors not essential for binding.

-

Add hydrogen atoms and assign correct protonation states.

-

Energy minimize the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structures of the 7-chloro-2-methyl-1H-indole derivatives.

-

Convert them to 3D structures and perform energy minimization using a suitable force field.

-

-

Grid Generation:

-

Define the active site (the binding pocket) of the protein. This is typically the location of the co-crystallized native ligand.

-

Generate a "grid box" that encompasses this entire active site. The docking algorithm will search for binding poses only within this defined space.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., using software like AutoDock, Schrödinger Maestro) to place the prepared ligands into the receptor's grid box in various conformations and orientations.

-

-

Analysis & Prioritization:

-

Analyze the results based on the docking score (e.g., binding energy in kcal/mol). Lower binding energy generally suggests a more favorable interaction.

-

Visually inspect the top-ranked poses to assess the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Prioritize compounds with the best scores and most favorable interactions for in vitro testing.

-

Anticancer Activity Screening

Indole derivatives are widely investigated for their anticancer properties, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling proteins like tubulin.[1][2][10]

Primary Screen: In Vitro Cytotoxicity Assay (MTT)

Causality & Rationale: The MTT assay is a robust, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 7-chloro-2-methyl-1H-indole derivatives in culture medium. Replace the old medium with the medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of Indole Derivatives

| Compound ID | Derivative Structure | IC₅₀ vs. MCF-7 (µM)[8][16] | IC₅₀ vs. A549 (µM)[4] |

| Ref-Dox | Doxorubicin | 0.8 | 1.2 |

| IND-001 | R = H | 13.2 | 15.0 |

| IND-002 | R = 4-F-Ph | 8.5 | 9.7 |

| IND-003 | R = 4-Cl-Ph | 5.1 | 6.4 |

Note: Data is hypothetical for illustrative purposes, based on typical values found in literature for active indole derivatives.

Secondary Screen: Mechanistic Pathway Elucidation

Compounds that show significant cytotoxicity (low µM IC₅₀ values) should be advanced to secondary assays to understand how they kill cancer cells. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).

Caption: Intrinsic apoptosis pathway inhibited by an indole derivative.[8]

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise against a range of bacteria and fungi.[17][18]

Primary Screen: Agar Well Diffusion

Causality & Rationale: This is a straightforward and rapid qualitative method to screen for general antimicrobial activity. The compound diffuses from a well through an agar plate seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The size of the zone gives a preliminary indication of its potency.[19][20]

Quantitative Screen: Broth Microdilution for MIC

Causality & Rationale: To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard, high-throughput technique to determine MIC values.[21]

Experimental Protocol: Broth Microdilution

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Final concentrations might range from 200 µg/mL down to 0.78 µg/mL.[17]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute and add this to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration well in which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity (MIC)

| Compound ID | MIC vs. S. aureus (µg/mL)[17] | MIC vs. E. coli (µg/mL)[17] | MIC vs. C. albicans (µg/mL)[17] |

| Ref-Cipro | 1.0 | 0.5 | N/A |

| Ref-Fluco | N/A | N/A | 4.0 |

| IND-001 | 50 | >50 | 25 |

| IND-002 | 12.5 | 50 | 6.25 |

| IND-003 | 3.125 | 25 | 3.125 |

Note: Data is hypothetical for illustrative purposes.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, can modulate key inflammatory pathways, such as those involving COX enzymes and pro-inflammatory cytokines.[3][22]

In Vitro Screen: Inhibition of Inflammatory Mediators

Causality & Rationale: A common and effective in vitro model for inflammation uses murine macrophage cells (e.g., RAW264.7). When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce high levels of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[23][24] An effective anti-inflammatory compound will inhibit the production of these mediators.

Experimental Protocol: Cytokine & NO Inhibition Assay

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the indole derivatives for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 24 hours.

-

Quantification:

-

Nitric Oxide (NO): Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent. The intensity of the resulting pink/purple color is proportional to the NO concentration.

-

TNF-α and IL-6: Collect the supernatant and quantify the concentration of these cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[24]

-

-

Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only stimulated cells. Determine IC₅₀ values for the most active compounds. A preliminary cytotoxicity assay (e.g., MTT) on the RAW264.7 cells is crucial to ensure that the observed inhibition is not simply due to the compounds killing the cells.

Conclusion and Future Perspectives

This guide outlines a systematic, multi-tiered approach to evaluating the biological potential of novel 7-chloro-2-methyl-1H-indole derivatives. By integrating predictive in silico docking with robust in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and prioritize promising hit compounds. The protocols described herein provide a validated foundation for these initial studies.

Active "hits" identified through this workflow form the basis for extensive Structure-Activity Relationship (SAR) studies. Subsequent research should focus on synthesizing analogs to improve potency and selectivity, evaluating off-target effects, and assessing critical drug-like properties such as solubility and metabolic stability. Ultimately, this structured screening cascade is the first critical step in the long but rewarding journey of translating a promising chemical scaffold into a novel therapeutic agent.

References

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

Wikipedia contributors. (2024). MTT assay. Wikipedia. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European journal of medicinal chemistry, 223, 113653. [Link]

-

ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113653. [Link]

-

Kamal, A., & Ali, M. S. (2020). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 21(14), 1435-1454. [Link]

-

Creative Bioarray. (n.d.). In Vitro Cytotoxicity MTT Assay Testing. Creative Bioarray. [Link]

-

Kumar, A., Kumar, S., & Kumar, R. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Pharmaceutical Research International, 35(12), 1-10. [Link]

-

Ali, I., Wani, W. A., & Saleem, K. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42354-42366. [Link]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1257-1268. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]

-

Popa, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]

-

Lakshmi, N. P., & Ajitha, M. (2022). Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Asian Journal of Chemistry, 34(6), 1451-1456. [Link]

-

Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. [Link]

-

Alam, M. M., et al. (2019). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 24(18), 3249. [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Scientific Reports, 8(1), 1-13. [Link]

-

Popa, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]

-

Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

-

Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 145-154. [Link]

-

Wang, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

-

Kumar, A., & Singh, A. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3851. [Link]

-

Okoro, U. C., & Eze, S. I. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 203-208. [Link]

-

Sree, V. L., et al. (2023). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Chemistry, 5(2), 1205-1221. [Link]

-

Kumar, A., & Sharma, G. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Alam, M. M., et al. (2019). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules (Basel, Switzerland), 24(18), 3249. [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. testinglab.com [testinglab.com]

- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 19. jddtonline.info [jddtonline.info]

- 20. rsisinternational.org [rsisinternational.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Assessment of 7-chloro-2-methyl-1H-indole for Preclinical Development

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and ultimate therapeutic potential. This guide provides an in-depth, technically-focused framework for the comprehensive evaluation of 7-chloro-2-methyl-1H-indole, a heterocyclic compound of interest in drug discovery. We will move beyond rote protocols to explore the causal reasoning behind experimental design, ensuring the generation of robust, decision-driving data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. A significant proportion of promising compounds falter during development due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with poor solubility being a primary culprit.[1] Insufficient aqueous solubility can lead to low and erratic absorption, hampering in-vivo efficacy and complicating formulation development.[1] Concurrently, chemical stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[2][3]

Therefore, a front-loaded, rigorous assessment of solubility and stability is not merely a data-gathering exercise; it is a critical risk mitigation strategy. This guide will elucidate the necessary studies for 7-chloro-2-methyl-1H-indole, establishing a foundational dataset to inform its progression.

1.1 Physicochemical Properties of 7-chloro-2-methyl-1H-indole

A baseline understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈ClN | PubChem[4] |

| Molecular Weight | 165.62 g/mol | PubChem[4] |

| Predicted XlogP | 3.1 | PubChem[4] |

| Appearance | Not available; typically an off-white to tan solid. | MSDS[5] |

| pKa | Not experimentally determined. Essential for pH-dependent solubility studies. | - |

| Melting Point | Not experimentally determined. Important for solid-state stability assessment. | MSDS[5] |

The predicted XlogP of 3.1 suggests that 7-chloro-2-methyl-1H-indole is a lipophilic molecule, which may correlate with low aqueous solubility. The absence of experimental pKa and melting point data underscores the necessity of the characterization studies outlined herein.

Aqueous Solubility Determination: A Multi-Faceted Approach

A single solubility value is often misleading. It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights relevant to distinct stages of drug development.[1][6][7]

2.1 The Dichotomy: Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility represents the true equilibrium saturation concentration of the most stable crystalline form of the compound in a solvent.[7] This value is critical for formulation development and predicting oral absorption from solid dosage forms.

-

Kinetic Solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[1][8] This is a high-throughput assessment often used in early discovery to flag potential issues and guide Structure-Activity Relationship (SAR) studies.[1][9] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of an amorphous or metastable state before it equilibrates to the more stable, less soluble crystalline form.[6]

Diagram 1: Conceptual Workflow for Solubility Assessment

Caption: High-level workflow for solubility testing.

2.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Rationale: By agitating an excess of the solid compound in the aqueous medium for an extended period, the system is allowed to reach a true thermodynamic equilibrium between the dissolved and undissolved states.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 7-chloro-2-methyl-1H-indole (e.g., 1-2 mg) to a series of glass vials. The excess should be visually apparent.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, pH 5.0 acetate buffer, and pH 2.0 HCl solution to assess pH-dependent effects).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 g) to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully remove a known aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[9][10] A standard calibration curve of 7-chloro-2-methyl-1H-indole must be prepared in the same diluent.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

2.3 Experimental Protocol: Kinetic Solubility

Rationale: This high-throughput method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock, providing a rapid assessment of potential precipitation issues.[1][8]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 7-chloro-2-methyl-1H-indole in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer), ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Shake the plate for a short, defined period (e.g., 1-2 hours) at room temperature.[9]

-

Precipitation Detection: Measure the amount of precipitate formed. This is commonly done via:

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[2][11][12] Its purpose is to determine the intrinsic stability of the drug substance, identify potential degradation products, and establish a retest period and storage conditions.[2][3]

3.1 Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally degrade it.[2][3]

The objectives of these studies are four-fold:

-

To elucidate potential degradation pathways.[3]

-

To identify the likely structure of degradation products.[2]

-

To establish the intrinsic stability of the molecule.[3]

-

To develop and validate a stability-indicating analytical method . This is a method proven to accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[2][13]

Diagram 2: Forced Degradation Experimental Design

Caption: Workflow for forced degradation studies.

3.2 Experimental Protocol: Forced Degradation Studies

Target Degradation: The goal is to achieve a modest level of degradation, typically 5-20%.[14][15] Complete degradation provides little information, while no degradation suggests the stress condition was not harsh enough.

General Procedure:

-

Sample Preparation: Prepare solutions of 7-chloro-2-methyl-1H-indole (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). For solid-state studies, use the neat powder.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2N HCl to the drug solution to achieve a final concentration of 0.1N HCl. Heat as necessary (e.g., 60°C) for a set period.

-

Base Hydrolysis: Add an equal volume of 0.2N NaOH to the drug solution to achieve a final concentration of 0.1N NaOH. Keep at room temperature or heat gently. Note: Indole rings can be sensitive to strong base.

-

Oxidation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution. Keep protected from light.

-

Thermal Stress: Store the drug solution and solid material in a temperature-controlled oven (e.g., 60-80°C).

-

Photostability: Expose the drug solution and solid material to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16]

-

-

Time Points: Sample at various time points (e.g., 2, 4, 8, 24, 48 hours) to track the degradation progress.

-

Sample Quenching: For hydrolytic studies, neutralize the samples (add an equimolar amount of base or acid) before analysis to stop the reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

3.3 Development of a Stability-Indicating Analytical Method

A robust analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[13][17][18][19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by showing that the degradation products do not co-elute with the parent compound peak. Peak purity analysis using a PDA detector is essential.

-

Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.

Example HPLC Method Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-